2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate
Overview
Description
2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate is a chemical compound with the molecular formula C6H14N2O10 and a molecular weight of 274.18 g/mol. It is also known by its IUPAC name, 3,6-dinitrocyclohexane-1,2,4,5-tetrol. This compound is characterized by the presence of two nitro groups and four hydroxyl groups on a cyclohexane ring, along with two water molecules of hydration.
Preparation Methods
The synthesis of 2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate typically involves the nitration of a suitable precursor, such as cyclohexane-1,2,4,5-tetrol. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the cyclohexane ring.
Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides or alkoxides using appropriate reagents like thionyl chloride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 2,3,5,6-tetrahydroxy-1,4-diaminocyclohexane.
Scientific Research Applications
2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and can be used in studies involving nitration and reduction reactions.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents, especially those targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials, including explosives and propellants, due to the presence of nitro groups.
Mechanism of Action
The mechanism by which 2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate exerts its effects is primarily related to its chemical structure. The nitro groups can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl groups can form hydrogen bonds, affecting the compound’s solubility and binding properties. These interactions can modulate various molecular targets and pathways, depending on the specific application and context.
Comparison with Similar Compounds
2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate can be compared with other similar compounds, such as:
Cyclohexane-1,2,4,5-tetrol: Lacks nitro groups and has different reactivity and applications.
2,3,5,6-Tetrahydroxy-1,4-diaminocyclohexane:
1,4-Dinitrobenzene: An aromatic compound with nitro groups, differing significantly in structure and reactivity.
The uniqueness of this compound lies in its combination of hydroxyl and nitro groups on a cyclohexane ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3,6-dinitrocyclohexane-1,2,4,5-tetrol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O8/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h1-6,9-12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRCHCXTJJGBKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)[N+](=O)[O-])O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958264 | |
Record name | 3,6-Dinitrocyclohexane-1,2,4,5-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37098-43-4 | |
Record name | MLS003170921 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338240 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-Dinitrocyclohexane-1,2,4,5-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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